8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
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Overview
Description
8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperazine and 4-methylphenyl groups. The final steps involve the formation of the carbonothioyl and carboxylic acid functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carbonothioyl group can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(4-Chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid
- 2-(4-{[(4-Methoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid
Uniqueness
The uniqueness of 8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N6O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
8-ethyl-2-[4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C22H24N6O3S/c1-3-26-13-17(20(30)31)18(29)16-12-23-21(25-19(16)26)27-8-10-28(11-9-27)22(32)24-15-6-4-14(2)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,32)(H,30,31) |
InChI Key |
HBJSEDNMLHOIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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